N-(benzo[d]thiazol-5-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide
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Overview
Description
N-(benzo[d]thiazol-5-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide: is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d]thiazol-5-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide typically involves multiple steps, starting with the preparation of the benzothiazole core One common method involves the cyclization of 2-aminothiophenol with a suitable aldehyde to form the benzothiazole ring
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d]thiazol-5-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The benzamide and benzothiazole moieties can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenated derivatives and strong nucleophiles or electrophiles are typically employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce sulfides.
Scientific Research Applications
N-(benzo[d]thiazol-5-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide: has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(benzo[d]thiazol-5-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The sulfonyl group can enhance the compound’s binding affinity and specificity, while the morpholine ring may contribute to its solubility and stability.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-5-yl)-4-(morpholinosulfonyl)benzamide
- N-(benzo[d]thiazol-5-yl)-4-(piperidinosulfonyl)benzamide
- N-(benzo[d]thiazol-5-yl)-4-(pyrrolidinosulfonyl)benzamide
Uniqueness
N-(benzo[d]thiazol-5-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide: stands out due to the presence of the 2,6-dimethylmorpholine ring, which can influence its chemical properties and biological activity. This structural variation can lead to differences in solubility, stability, and binding affinity compared to similar compounds.
Properties
IUPAC Name |
N-(1,3-benzothiazol-5-yl)-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S2/c1-13-10-23(11-14(2)27-13)29(25,26)17-6-3-15(4-7-17)20(24)22-16-5-8-19-18(9-16)21-12-28-19/h3-9,12-14H,10-11H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTMUQQXFWMHYRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)SC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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